
Magnesium;ethanolate;titanium(4+);tris(2-methylpropyl)alumane;tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum, tris(2-methylpropyl)-, reaction products with magnesium ethoxide and titanium tetrachloride: is a complex organometallic compound. This compound is known for its unique chemical properties and is used in various industrial and scientific applications. It is formed through the reaction of aluminum, tris(2-methylpropyl)- with magnesium ethoxide and titanium tetrachloride.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves the reaction of aluminum, tris(2-methylpropyl)- with magnesium ethoxide and titanium tetrachloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the careful addition of reactants and the control of reaction parameters to optimize yield and minimize by-products. The final product is then purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions. Its unique properties make it suitable for facilitating reactions that require specific conditions.
Biology: In biological research, the compound is used in studies involving metal-organic frameworks and their interactions with biological molecules. It helps in understanding the behavior of such frameworks in biological systems.
Medicine: In medicine, the compound is explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for targeted drug delivery.
Industry: In industrial applications, the compound is used in the production of high-performance materials. Its role as a catalyst in polymerization reactions is particularly noteworthy.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with various molecular targets. The aluminum, magnesium, and titanium centers in the compound can coordinate with different ligands, facilitating various chemical reactions. The pathways involved in these reactions depend on the specific conditions and the nature of the reactants.
類似化合物との比較
- Aluminum, tris(2-methylpropyl)-, reaction products with isoprene
- Magnesium, ethanolate, titanium(4+), tris(2-methylpropyl)alumane, tetrachloride
Comparison: Compared to similar compounds, aluminum, tris(2-methylpropyl)-, reaction products with magnesium ethoxide and titanium tetrachloride exhibits unique catalytic properties. Its ability to facilitate a wide range of reactions under various conditions makes it a versatile compound in both research and industrial applications.
特性
分子式 |
C16H37AlCl4MgO2Ti |
|---|---|
分子量 |
502.4 g/mol |
IUPAC名 |
magnesium;ethanolate;titanium(4+);tris(2-methylpropyl)alumane;tetrachloride |
InChI |
InChI=1S/3C4H9.2C2H5O.Al.4ClH.Mg.Ti/c3*1-4(2)3;2*1-2-3;;;;;;;/h3*4H,1H2,2-3H3;2*2H2,1H3;;4*1H;;/q;;;2*-1;;;;;;+2;+4/p-4 |
InChIキー |
FTJREXBPSYJCEY-UHFFFAOYSA-J |
正規SMILES |
CC[O-].CC[O-].CC(C)C[Al](CC(C)C)CC(C)C.[Mg+2].[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


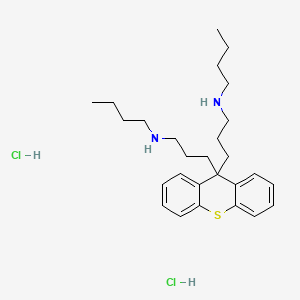
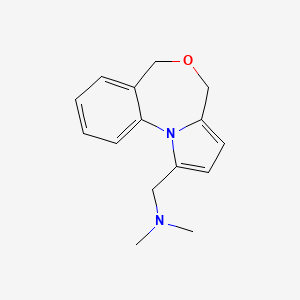

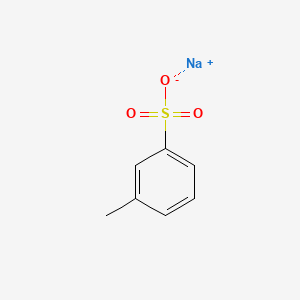
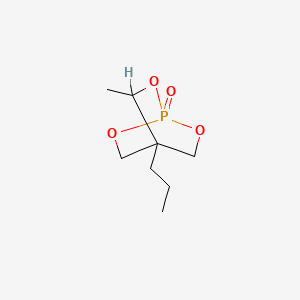



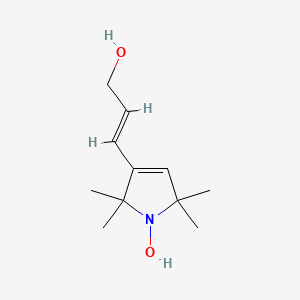
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile](/img/structure/B12768769.png)
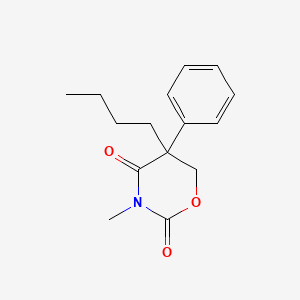
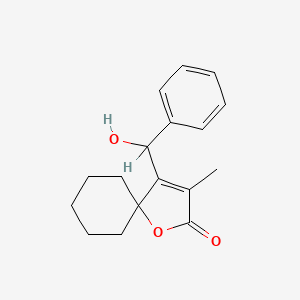
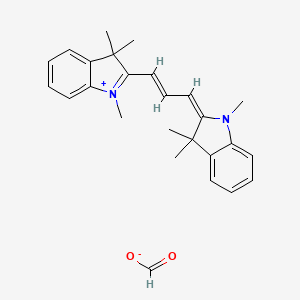
![[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12768807.png)
